molecular formula C16H21BN2O2 B6323398 1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole CAS No. 858523-46-3

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole

Cat. No.: B6323398
CAS No.: 858523-46-3
M. Wt: 284.2 g/mol
InChI Key: HCPROVPMGSBVAP-UHFFFAOYSA-N
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Description

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is an organic compound with the molecular formula C14H19BN2O2. This compound is characterized by the presence of a pyrazole ring and a boronate ester group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be valuable building blocks in organic synthesis .

Mode of Action

The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound plays a role in the Suzuki–Miyaura (SM) coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Pharmacokinetics

The compound’s stability and readiness for preparation contribute to its bioavailability .

Result of Action

The compound’s action results in the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This reaction is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions .

Action Environment

The compound’s action, efficacy, and stability are influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction, for instance, requires exceptionally mild and functional group tolerant conditions . The compound is relatively stable, readily prepared, and generally environmentally benign .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole typically involves the following steps:

    Borylation Reaction: The initial step involves the borylation of a suitable aryl halide precursor with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction forms the boronate ester group.

    Pyrazole Formation: The next step involves the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting the borylated intermediate with a suitable hydrazine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

    Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and ethanol.

Major Products

    Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura reactions.

    Boronic Acids: Resulting from the oxidation of the boronate ester group.

Scientific Research Applications

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of advanced materials and polymers.

    Catalysis: Acts as a ligand or catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole is unique due to the combination of the boronate ester and pyrazole ring, which imparts distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-12-11-13(19-10-6-9-18-19)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPROVPMGSBVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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